molecular formula C20H18N2O5S B2911154 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 877635-53-5

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No.: B2911154
CAS No.: 877635-53-5
M. Wt: 398.43
InChI Key: YWNPIVCNLRBUMM-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a synthetic small molecule of significant interest in basic pharmacological research, particularly for studies targeting the apelin receptor (APJ). This G-protein-coupled receptor (GPCR) is a critical regulator of cardiovascular homeostasis and is implicated in the pathogenesis of heart failure and other cardiovascular conditions . The compound is structurally analogous to the well-characterized functional APJ antagonist ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate), which was discovered through high-throughput screening and demonstrated potent, selective antagonism of APJ signaling in cell-based assays . The core 4-oxo-4H-pyran structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, and continues to be investigated for its neuroprotective potential and other therapeutic applications . The specific structural modification with a 2-ethoxybenzoate ester, in place of the 4-nitrobenzoate in ML221, is designed to explore structure-activity relationships (SAR) and fine-tune the compound's physicochemical properties, potency, and selectivity. This molecule serves as a valuable chemical probe for researchers dissecting the complex physiological and pathophysiological roles of the apelin-APJ system in disease models, contributing to the development of potential novel therapeutic agents for cardiovascular and metabolic diseases.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNPIVCNLRBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, ethoxybenzoic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxybenzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate and related analogs:

Compound Name Substituent on Benzoate Group Molecular Formula Molecular Weight Key Features
Target Compound 2-ethoxy Not explicitly provided* ~384–400† Electron-donating ethoxy group; moderate steric bulk.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-methyl-3-nitro C₁₉H₁₅N₃O₆S 413.404 Electron-withdrawing nitro group; potential for redox reactivity.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate 2-methyl C₁₉H₁₆N₂O₄S 368.406 Smaller methyl group; higher solubility in nonpolar solvents.
(E)-6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate 3-(3,4,5-trimethoxyphenyl)acrylate C₂₃H₂₂N₂O₇S 470.5 Extended conjugation; trimethoxy groups enhance lipophilicity.

*Molecular formula inferred from structural analogs.
†Estimated based on substituent contributions.

Structural and Electronic Differences

  • 2-Ethoxy vs.
  • 2-Ethoxy vs. 2-Methyl (): The ethoxy group introduces greater steric hindrance and polarity compared to the methyl substituent, likely reducing solubility in hydrophobic matrices but improving resistance to enzymatic hydrolysis .
  • Benzoate vs. Acrylate (): Replacement of the benzoate with a trimethoxyphenyl acrylate group () extends conjugation, altering UV-Vis absorption profiles and binding affinities in biological systems .

Physicochemical Properties

  • Solubility: The 2-methyl analog () likely exhibits higher solubility in nonpolar solvents due to reduced polarity, whereas the nitro-substituted compound () may favor polar aprotic solvents. The ethoxy group in the target compound balances moderate polarity and bulk.
  • Molecular Weight: The acrylate derivative () has the highest molecular weight (470.5), which could limit bioavailability, while the 2-methyl analog () is the lightest (368.4), favoring better diffusion across membranes .

Biological Activity

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including a pyrimidine ring, a pyran ring, and an ethoxybenzoate moiety, which contribute to its diverse biological interactions.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18N2O4S
Molecular Weight 358.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways. The presence of the sulfanylmethyl group enhances its affinity for thiol-containing proteins, potentially leading to significant biological effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran derivatives exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating potential for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on a series of pyran derivatives indicated that modifications to the sulfanylmethyl group significantly enhanced antimicrobial activity. The compound was tested against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Activity :
    • In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cell populations, confirming its potential as an anticancer agent.

Pharmacological Studies

Pharmacological evaluations reveal that the compound's unique structure allows it to interact with multiple targets within biological systems. Key findings include:

Target Effect Reference
Enzyme InhibitionModerate inhibition of CYP450 enzymes
Cytokine ModulationReduction in TNF-alpha production
Apoptosis InductionIncreased caspase activity

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